molecular formula C18H34O3 B1679534 7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid CAS No. 56695-65-9

7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid

Cat. No.: B1679534
CAS No.: 56695-65-9
M. Wt: 298.5 g/mol
InChI Key: NMAOJFAMEOVURT-RTKIROINSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Rosaprostol can be synthesized through a multi-step process involving the following key steps:

    Starting Material: The synthesis begins with a cyclopentane derivative.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the cyclopentane ring.

    Chain Elongation: Addition of a heptanoic acid side chain.

    Final Modifications: Adjustments to achieve the desired stereochemistry and functional groups.

Industrial Production Methods

Industrial production of rosaprostol involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Rosaprostol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final rosaprostol compound .

Scientific Research Applications

Rosaprostol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study prostaglandin analogs and their chemical properties.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Primarily used in the treatment of gastric and duodenal ulcers. It is also studied for its potential in protecting the gastric mucosa from nonsteroidal anti-inflammatory drug (NSAID)-induced damage.

    Industry: Utilized in the pharmaceutical industry for the development of antiulcerative medications

Mechanism of Action

Rosaprostol exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin receptors on the gastric mucosal cells, leading to:

Comparison with Similar Compounds

Similar Compounds

    Misoprostol: Another prostaglandin analog used for similar indications but with different pharmacokinetic properties.

    Enprostil: A synthetic prostaglandin E2 analog with antiulcerative effects.

    Rioprostil: A prostaglandin E1 analog used for gastric protection.

Uniqueness of Rosaprostol

Rosaprostol is unique due to its specific chemical structure, which provides a balance between potency and side effects. It has a favorable safety profile and is effective at lower doses compared to some other prostaglandin analogs .

Properties

CAS No.

56695-65-9

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)/t15-,16+,17?/m0/s1

InChI Key

NMAOJFAMEOVURT-RTKIROINSA-N

SMILES

CCCCCCC1CCC(C1CCCCCCC(=O)O)O

Isomeric SMILES

CCCCCC[C@H]1CCC([C@@H]1CCCCCCC(=O)O)O

Canonical SMILES

CCCCCCC1CCC(C1CCCCCCC(=O)O)O

Appearance

Solid powder

Key on ui other cas no.

56695-65-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9-hydroxy-19,20-bisnorprostanoic acid
9-hydroxy-19,20-bisnorprostanoic acid, monosodium salt
9-hydroxy-19,20-bisnorprostanoic acid, monosodium salt, (1S-(1alpha,2beta,5beta))-isomer
IBI-C83
rosaprostol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid
Reactant of Route 2
7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid
Reactant of Route 3
7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid
Reactant of Route 4
7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid
Reactant of Route 5
7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid
Reactant of Route 6
7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid
Customer
Q & A

Q1: How does rosaprostol exert its cytoprotective effects on the gastric mucosa?

A1: While the exact mechanism is not fully elucidated in the provided research, rosaprostol, being a prostaglandin analogue, likely mimics the actions of endogenous prostaglandins like prostaglandin E2 (PGE2). [] These actions include stimulating mucus and bicarbonate secretion, enhancing mucosal blood flow, and promoting epithelial cell restitution and repair. []

Q2: Does rosaprostol directly affect gastric acid secretion?

A2: Yes, rosaprostol has been shown to inhibit gastric acid secretion. [] This effect contributes to its ability to protect the gastric mucosa from damage induced by various factors, including non-steroidal anti-inflammatory drugs (NSAIDs). [, ]

Q3: What is the evidence for rosaprostol's protective effects against NSAID-induced gastric damage?

A3: Studies have demonstrated that rosaprostol effectively prevents and treats digestive disorders associated with NSAID use. [, ] This protective effect is attributed to its ability to counteract the negative impact of NSAIDs on the gastric mucosal barrier, as evidenced by continuous measurements of gastric pH. []

Q4: What is the pharmacokinetic profile of rosaprostol?

A4: After oral administration, rosaprostol reaches peak plasma concentration (Cmax) around 4 hours. [] It undergoes rapid metabolism, primarily via first-pass metabolism, resulting in the formation of its main metabolite, 3-(2-n-hexyl-5-hydroxy-cyclopentyl)propionic acid. [] The metabolite reaches Cmax earlier (2 hours) than the parent drug. [] Rosaprostol has a mean half-life of approximately 5 hours, while its metabolite has a half-life of about 3 hours. []

Q5: How is rosaprostol eliminated from the body?

A5: Rosaprostol is entirely metabolized in the body. [] Its metabolite is partially eliminated in the urine, but this represents a small fraction of the administered dose. []

Q6: Does rosaprostol affect the immune system?

A6: In vitro studies suggest that rosaprostol, unlike some other prostaglandins, does not significantly affect various immune parameters. [] These include mitogen-induced proliferation of peripheral mononuclear cells, antibody-mediated T cell activation, and lymphokine secretion. []

Q7: What evidence supports the use of rosaprostol in treating gastritis?

A7: Clinical studies indicate that rosaprostol effectively treats gastritis, leading to a complete resolution of subjective and objective symptoms within the first ten days of treatment. [] Endoscopic and histological findings also demonstrate significant improvement, with near normalization in most cases. []

Q8: Has rosaprostol shown efficacy in treating duodenal ulcers?

A8: Yes, rosaprostol has demonstrated efficacy in treating duodenal ulcers, particularly in patients who have not responded well to H2 receptor antagonists. [] Combined treatment with rosaprostol and an H2 blocker shows statistically significant improvements compared to H2 blocker therapy alone. []

Q9: What is the chemical structure of rosaprostol?

A9: Rosaprostol is a synthetic prostaglandin analogue structurally similar to prostaglandin E. [] Its full chemical name is 9-hydroxy-19,20-bis-norprostanoic acid. []

Q10: Are there different stereoisomers of rosaprostol, and do they differ in activity?

A10: Yes, rosaprostol possesses several chiral centers, leading to the existence of different stereoisomers. [, ] These stereoisomers can exhibit varying levels of biological activity. [] Efficient synthetic methods have been developed to access all enantiomerically pure stereoisomers, allowing for the investigation of their individual pharmacological properties. [, ]

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